molecular formula C10H4ClFN2 B3199807 2-Chloro-8-fluoroquinoline-3-carbonitrile CAS No. 1017135-27-1

2-Chloro-8-fluoroquinoline-3-carbonitrile

Cat. No.: B3199807
CAS No.: 1017135-27-1
M. Wt: 206.6 g/mol
InChI Key: TWICIRPDFWXDHZ-UHFFFAOYSA-N
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Description

2-Chloro-8-fluoroquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 2-position, a fluorine atom at the 8-position, and a cyano group at the 3-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-8-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (DMF + POCl3 or PCl5) to form the quinoline ring system . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of alternative reaction media, such as supercritical fluids, ionic liquids, and solvent-free methods, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-fluoroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

The major products formed from these reactions include substituted quinolines, amines, and quinoline N-oxides .

Mechanism of Action

The mechanism of action of 2-chloro-8-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-8-fluoroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine, fluorine, and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-8-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-7(5-13)4-6-2-1-3-8(12)9(6)14-10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICIRPDFWXDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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